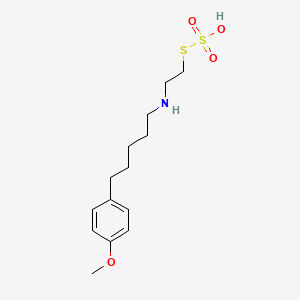
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H23NO4S2 and a molecular weight of 333.47 g/mol . This compound is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-(p-Methoxyphenyl)pentyl)amino)ethanethiol with thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the thiosulfate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted aminoethyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiosulfate esters and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to oxidative stress and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: This compound has a similar structure but with a different alkyl chain length.
2-[5-(p-Methoxyphenyl)pentyl]aminoethanethiol sulfate: Another closely related compound with similar chemical properties.
Uniqueness
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiosulfate ester linkage and methoxyphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
21224-61-3 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-methoxy-4-[5-(2-sulfosulfanylethylamino)pentyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-3-2-4-10-15-11-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18) |
InChI Key |
SIUJAKUGWXJHSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















